6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid

Catalog No.
S1774848
CAS No.
174460-68-5
M.F
C8H11FO4
M. Wt
190.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic ac...

CAS Number

174460-68-5

Product Name

6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid

IUPAC Name

9-fluoro-1,4-dioxaspiro[4.4]nonane-9-carboxylic acid

Molecular Formula

C8H11FO4

Molecular Weight

190.17

InChI

InChI=1S/C8H11FO4/c9-7(6(10)11)2-1-3-8(7)12-4-5-13-8/h1-5H2,(H,10,11)

InChI Key

RPVSMVLXDUFTQU-UHFFFAOYSA-N

SMILES

C1CC(C2(C1)OCCO2)(C(=O)O)F

6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid, also known as 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid, is a compound characterized by its unique spirocyclic structure. The molecular formula of this compound is C₈H₁₂O₄, with a molecular weight of approximately 172.18 g/mol . The presence of a fluorine atom at the sixth position of the dioxaspiro structure imparts distinctive chemical properties that may enhance biological activity compared to its non-fluorinated counterparts.

The chemical behavior of 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid can be influenced by the presence of the fluorine atom, which often affects reactivity and stability. Common reactions may include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield derivatives.
  • Nucleophilic substitutions: The fluorine can participate in nucleophilic substitution reactions, leading to various derivatives.

Synthesis of 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid typically involves multi-step organic reactions. Some potential methods include:

  • Cyclization Reactions: Starting from appropriate precursors containing dioxolane or dioxane moieties.
  • Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination techniques.
  • Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or carboxylic anhydrides.

Several compounds share structural features with 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid and can be compared based on their properties and activities:

Compound NameMolecular FormulaUnique Features
1,4-Dioxaspiro[4.4]nonane-2,7-dioneC₈H₈O₄Lacks fluorine; potential for different reactivity
2-Oxocyclopentanecarboxylic acid ethylene ketalC₇H₁₂O₄Different cyclic structure; used in various synthetic applications
1,3-Dioxolane derivativesC₆H₁₀O₂Commonly used in organic synthesis; structural variation

The uniqueness of 6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid lies in its spirocyclic framework combined with the fluorine substituent, which may enhance its reactivity and biological profile compared to these similar compounds.

XLogP3

0.3

Dates

Modify: 2023-07-19

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